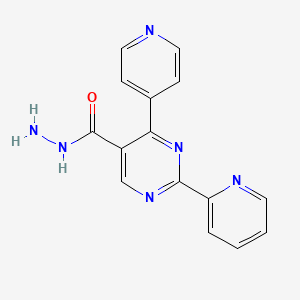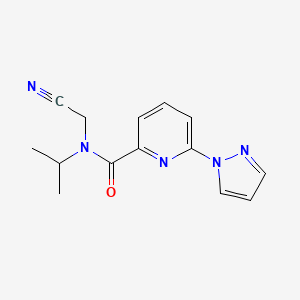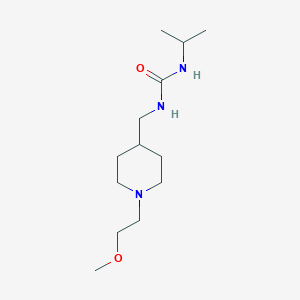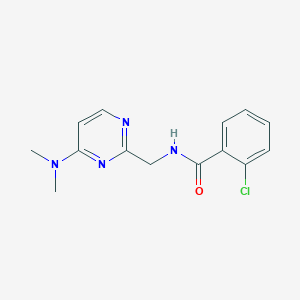
N-(3-(2-methylthiazol-4-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains a pyran ring and a thiazole ring, which are common structures in many pharmaceutical compounds . The thiazole ring, in particular, is known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-(2-Methylthiazol-4-yl)phenyl)methanol, were found. It has a molecular weight of 205.28, and it’s a solid at room temperature. It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfunctional Heteroaromatics
Research has highlighted the synthesis of novel functionalized heteroaromatic compounds, including the exploration of new rearrangements and the revision of structures originally assigned to several molecules. The study conducted by Moustafa et al. (2017) underscores the correction of erroneous reports and presents new rearrangements discovered, demonstrating the significance of innovative synthesis methods in developing complex heterocyclic compounds (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, sharing a heterocyclic structure similar to the query compound, have been described with a variety of biological activities, arousing interest in the development of novel therapeutic agents. Denya, Malan, and Joubert (2018) analyzed patents describing the therapeutic applications of indazole derivatives, including promising anticancer and anti-inflammatory activities, suggesting the potential utility of such compounds in drug development (Denya, Malan, & Joubert, 2018).
Human Urinary Carcinogen Metabolites
A review by Hecht (2002) on human urinary carcinogen metabolites presents methods for obtaining information about tobacco and cancer, emphasizing the utility of urinary carcinogen metabolite biomarkers in studies on tobacco and human cancer. This highlights the relevance of metabolite analysis in understanding carcinogen exposure and its effects (Hecht, 2002).
Chemistry of Heterocyclic Compounds
Gomaa and Ali (2020) review the reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in the synthesis of heterocyclic compounds, demonstrating the compound's value as a building block for creating diverse heterocyclic structures with potential applications in various fields, including medicinal chemistry (Gomaa & Ali, 2020).
Synthesis of Pyrazole Heterocycles
Dar and Shamsuzzaman (2015) discuss the importance of the pyrazole moiety in biologically active compounds, highlighting its role in the synthesis of heterocyclic compounds with wide-ranging biological activities. This underscores the relevance of pyrazole and related heterocycles in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-17-14(9-22-10)11-3-2-4-13(7-11)18-16(20)12-5-6-15(19)21-8-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGEQCPJNNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide](/img/structure/B2938777.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)




![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)



![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)